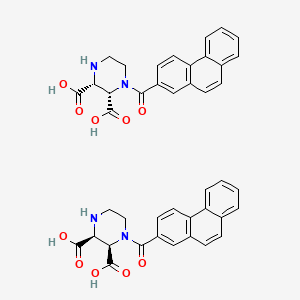
(2S*,3R*)-1-(Phenanthren-2-carbonyl)piperazine-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S*,3R*)-1-(Phenanthren-2-carbonyl)piperazine-2,3-dicarboxylic acid is a complex organic compound that features a phenanthrene moiety attached to a piperazine ring, which is further substituted with two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S*,3R*)-1-(Phenanthren-2-carbonyl)piperazine-2,3-dicarboxylic acid typically involves the following steps:
Formation of the Phenanthrene Moiety: The phenanthrene structure can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Attachment to Piperazine: The phenanthrene moiety is then attached to a piperazine ring through a carbonylation reaction, often using reagents such as phosgene or carbon monoxide in the presence of a catalyst.
Introduction of Carboxylic Acid Groups: The final step involves the introduction of carboxylic acid groups at the 2 and 3 positions of the piperazine ring. This can be achieved through oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S*,3R*)-1-(Phenanthren-2-carbonyl)piperazine-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the carboxylic acids to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (2S*,3R*)-1-(Phenanthren-2-carbonyl)piperazine-2,3-dicarboxylic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The phenanthrene moiety might intercalate with DNA, affecting gene expression, while the piperazine ring could interact with proteins, altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-1-(Naphthalen-2-carbonyl)piperazine-2,3-dicarboxylic acid**: Similar structure but with a naphthalene moiety instead of phenanthrene.
- (2S,3R)-1-(Anthracen-2-carbonyl)piperazine-2,3-dicarboxylic acid**: Similar structure but with an anthracene moiety.
Uniqueness
The uniqueness of (2S*,3R*)-1-(Phenanthren-2-carbonyl)piperazine-2,3-dicarboxylic acid lies in its phenanthrene moiety, which can confer specific electronic and steric properties that are different from those of naphthalene or anthracene derivatives
Eigenschaften
Molekularformel |
C42H36N4O10 |
|---|---|
Molekulargewicht |
756.8 g/mol |
IUPAC-Name |
(2R,3S)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid;(2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/2C21H18N2O5/c2*24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h2*1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t2*17-,18+/m10/s1 |
InChI-Schlüssel |
FAQARVDXAFZICA-QVUSPSOHSA-N |
Isomerische SMILES |
C1CN([C@@H]([C@@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3.C1CN([C@H]([C@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3.C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


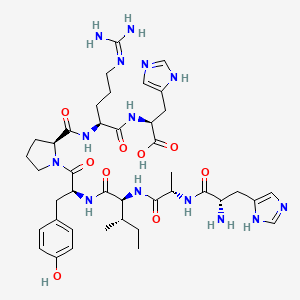
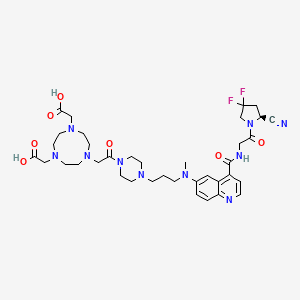

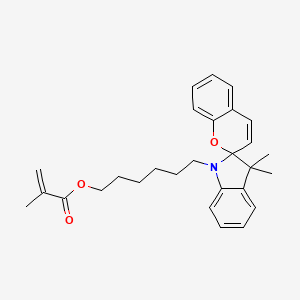
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
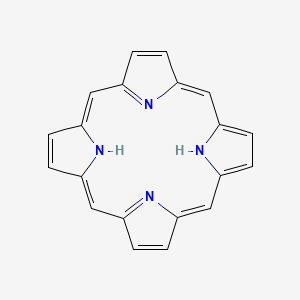
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)
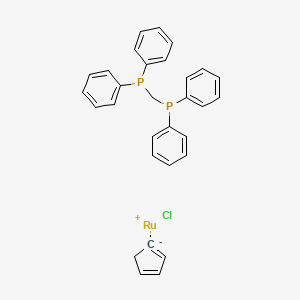


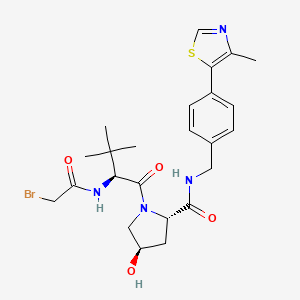
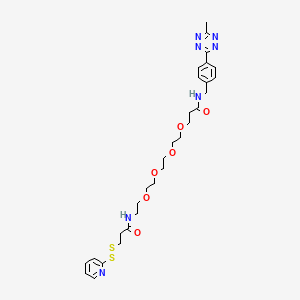
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)
